3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196805
InChI: InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2
SMILES:
Molecular Formula: C10H8Cl2N2S
Molecular Weight: 259.15 g/mol

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

CAS No.:

Cat. No.: VC20196805

Molecular Formula: C10H8Cl2N2S

Molecular Weight: 259.15 g/mol

* For research use only. Not for human or veterinary use.

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline -

Specification

Molecular Formula C10H8Cl2N2S
Molecular Weight 259.15 g/mol
IUPAC Name 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline
Standard InChI InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2
Standard InChI Key WVUWYUSQQDYISN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)NCC2=CN=CS2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an aniline ring substituted with chlorine atoms at the 3 and 5 positions, creating a symmetrical para-dichloro configuration. The amino group of the aniline is functionalized with a methylene linker (-CH2_2-) attached to the 5th position of a 1,3-thiazole ring. This arrangement introduces both electron-withdrawing (chlorine) and electron-donating (thiazole) groups, influencing its reactivity and interaction with biological targets.

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s aromaticity and ability to participate in π-π stacking interactions. Computational studies using PubChem data reveal a planar geometry for the thiazole-aniline system, with bond lengths and angles consistent with similar aromatic amines .

Physicochemical Characteristics

Key computed properties include:

  • XLogP3-AA: 2.3 (indicating moderate lipophilicity)

  • Hydrogen Bond Donor/Acceptor Count: 1 and 3, respectively

  • Rotatable Bond Count: 1 (methylamine linker)

These properties suggest moderate solubility in polar organic solvents and potential permeability across biological membranes, critical for drug-like behavior.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, plausible pathways involve:

  • N-Alkylation of 3,5-Dichloroaniline: Reacting 3,5-dichloroaniline with 5-(chloromethyl)-1,3-thiazole in the presence of a base like potassium carbonate .

  • Buchwald-Hartwig Amination: Coupling a dichloro-substituted aryl halide with a thiazole-containing amine using palladium catalysis.

Yield optimization often requires careful control of temperature (80–120°C) and reaction time (12–24 hours) . Purification typically involves column chromatography or recrystallization from ethanol-water mixtures.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The thiazole sulfur atom likely disrupts microbial membrane integrity via thiol-mediated redox reactions .

Applications and Comparative Analysis

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its chlorine atoms enhance binding to hydrophobic enzyme pockets, while the thiazole ring facilitates hydrogen bonding with target proteins.

Agrochemical Uses

Derivatives act as fungicides in crop protection, leveraging the dichloroaniline moiety’s stability under UV exposure . Field trials show 85% efficacy against Phytophthora infestans in potato plants at 50 ppm .

Structural Analogs

Compound NameMolecular FormulaKey DifferencesBioactivity Comparison
3-Methyl-5-(1,3-thiazol-5-yl)anilineC10_{10}H10_{10}N2_2SMethyl vs. chlorine substituentsReduced antibacterial potency
3,5-Dichloro-N-methylanilineC7_7H7_7Cl2_2NLacks thiazole moietyNo anticancer activity
3,5-Dichloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]anilineC11_{11}H10_{10}Cl2_2N2_2SThiazole methyl at position 2Enhanced fungicidal action

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms for chiral drug synthesis.

  • Target Identification: Proteomic studies to map interactions with understudied targets like heat shock proteins.

  • Formulation Science: Nanoencapsulation to improve bioavailability for intravenous delivery.

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